Hydroxychloroquine sulfate

Description

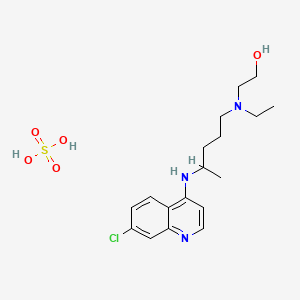

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBIVZZPXRZKTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

118-42-3 (Parent) | |

| Record name | Hydroxychloroquine sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000747364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1047811 | |

| Record name | Hydroxychloroquine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

747-36-4 | |

| Record name | Hydroxychloroquine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=747-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxychloroquine sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000747364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXYCHLOROQUINE SULFATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HYDROXYCHLOROQUINE SULFATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxychloroquine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxychloroquine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYCHLOROQUINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q2869CNVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

mechanism of action of hydroxychloroquine sulfate in autoimmune diseases

An In-Depth Technical Guide to the Mechanism of Action of Hydroxychloroquine Sulfate in Autoimmune Diseases

Authored by a Senior Application Scientist

Abstract

Hydroxychloroquine (HCQ), a 4-aminoquinoline derivative, has been a cornerstone in the management of autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA) for decades. Its therapeutic efficacy is attributed to a multifaceted mechanism of action that extends beyond its original antimalarial properties. This technical guide provides an in-depth exploration of the core molecular and cellular mechanisms by which HCQ exerts its immunomodulatory effects. We will dissect its influence on lysosomal function, innate and adaptive immune signaling pathways, and cytokine production, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of immunology and pharmacology.

Introduction: The Clinical Significance and Physicochemical Properties of Hydroxychloroquine

This compound is an amphiphilic weak base, a characteristic that is central to its mechanism of action. This property allows it to freely cross cell membranes and accumulate within acidic intracellular compartments, most notably lysosomes. This accumulation, known as lysosomotropism, is the foundational event from which its diverse immunomodulatory effects emanate. Clinically, HCQ is valued for its ability to reduce disease activity, prevent flares, and improve long-term outcomes in patients with autoimmune disorders.

The Core Mechanism: Lysosomotropism and its Consequences

The primary mechanism of action of HCQ is its accumulation in lysosomes, which are acidic organelles responsible for cellular degradation and recycling. By virtue of its basic nature, HCQ becomes protonated within the acidic lysosomal environment, effectively trapping it and leading to a significant increase in the intra-lysosomal pH. This alteration of the lysosomal pH has several profound downstream consequences on immune function.

Inhibition of Antigen Presentation

A critical function of lysosomes in antigen-presenting cells (APCs) like dendritic cells and B cells is the processing of extracellular antigens for presentation to T helper cells. This process is highly pH-dependent.

-

Enzymatic Inhibition: Many lysosomal proteases, such as cathepsins, which are responsible for degrading protein antigens into smaller peptides, have optimal activity at an acidic pH. The elevation of lysosomal pH by HCQ leads to a reduction in the activity of these enzymes.

-

Impaired Peptide Loading: The resulting peptide fragments are then loaded onto Major Histocompatibility Complex (MHC) class II molecules within the MIIC (MHC class II compartment), a specialized late endosomal/lysosomal compartment. This loading process is also pH-sensitive. By increasing the pH, HCQ interferes with the efficient loading of antigenic peptides onto MHC class II molecules.

-

Reduced T-Cell Activation: Consequently, the presentation of autoantigens by APCs to autoreactive CD4+ T cells is diminished, leading to a dampening of the adaptive immune response that drives many autoimmune diseases.

Experimental Protocol: Measuring Lysosomal pH Alteration

A common method to quantify the effect of HCQ on lysosomal pH is through the use of ratiometric fluorescent probes like LysoSensor™ DND-160.

-

Cell Culture: Culture antigen-presenting cells (e.g., dendritic cells) in appropriate media.

-

HCQ Treatment: Treat cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours).

-

Probe Loading: Incubate the cells with LysoSensor™ DND-160 dye according to the manufacturer's protocol.

-

Fluorescence Microscopy/Flow Cytometry: Analyze the cells using a fluorescence microscope or flow cytometer. The ratio of fluorescence emission at two different wavelengths will correlate with the lysosomal pH.

-

Data Analysis: A shift in the fluorescence ratio in HCQ-treated cells compared to untreated controls indicates an increase in lysosomal pH.

Attenuation of Innate Immune Signaling: The Role of Toll-Like Receptors

A pivotal mechanism by which HCQ mitigates autoimmunity is through its inhibition of endosomal Toll-like receptors (TLRs), particularly TLR7 and TLR9. These receptors are key sensors of the innate immune system that recognize nucleic acids. In diseases like SLE, the inappropriate activation of these TLRs by self-derived DNA and RNA is a major driver of pathogenesis.

-

TLR7 and TLR9 Inhibition: TLR7 and TLR9 are located within the endolysosomal compartment. Their activation requires the acidic environment of the endolysosome for proper conformational changes and ligand binding. By raising the pH of these compartments, HCQ directly interferes with the ability of TLR7 and TLR9 to recognize their respective ligands (single-stranded RNA for TLR7 and CpG DNA for TLR9).

-

Downstream Signaling Cascade: This inhibition prevents the recruitment of adaptor proteins like MyD88 and the subsequent activation of transcription factors such as NF-κB and IRF7.

-

Reduced Type I Interferon Production: A major consequence of this pathway's inhibition is the significant reduction in the production of type I interferons (IFN-α/β) by plasmacytoid dendritic cells, which are pathologically elevated in SLE and contribute to disease activity.

Diagram: Inhibition of TLR9 Signaling by Hydroxychloroquine

Caption: HCQ raises endosomal pH, inhibiting TLR9 activation.

Modulation of Cytokine Production and Other Anti-inflammatory Effects

Beyond its effects on antigen presentation and TLR signaling, HCQ exhibits broader anti-inflammatory properties by modulating the production and activity of various cytokines.

| Cytokine | Effect of Hydroxychloroquine | Implication in Autoimmunity |

| TNF-α | Downregulation of production | Reduction of a key pro-inflammatory cytokine in RA and other diseases. |

| IL-1 | Inhibition of release | Attenuation of inflammatory responses mediated by the inflammasome. |

| IL-6 | Reduction of serum levels | Dampening of systemic inflammation and B-cell activation. |

| IL-10 | Upregulation of production | Promotion of an anti-inflammatory and regulatory immune response. |

HCQ is also reported to interfere with phospholipase A2 activity, which is involved in the production of prostaglandins and other inflammatory mediators. Furthermore, its antioxidant properties may contribute to the reduction of oxidative stress, a common feature of chronic inflammatory conditions.

Interference with Autophagy

Autophagy is a cellular process for the degradation of cytoplasmic components within lysosomes. It plays a complex role in immunity, including the processing of intracellular antigens for MHC class II presentation. By inhibiting lysosomal function, HCQ can disrupt the autophagic flux. This interference with autophagy may contribute to its immunomodulatory effects by altering the clearance of cellular debris and the processing of autoantigens.

Conclusion: A Multifaceted Immunomodulator

The mechanism of action of hydroxychloroquine in autoimmune diseases is not attributable to a single target but rather to a constellation of effects stemming from its fundamental physicochemical property of lysosomotropism. By elevating the pH of acidic intracellular vesicles, HCQ initiates a cascade of events that collectively dampen both innate and adaptive immune responses. It inhibits the presentation of autoantigens to T cells, blocks the activation of nucleic acid-sensing TLRs, reduces the production of key pro-inflammatory cytokines, and interferes with autophagy. This multifaceted mechanism underscores its enduring role as a vital therapeutic agent in the management of systemic lupus erythematosus, rheumatoid arthritis, and other autoimmune disorders. Further research into the nuanced effects of HCQ on specific immune cell subsets and signaling pathways will continue to refine our understanding of this remarkable drug.

An In-Depth Technical Guide to the Discovery and Synthesis of Hydroxychloroquine Sulfate

Introduction: From Quinine Bark to a Modern Immunomodulator

The journey of hydroxychloroquine sulfate is a compelling narrative of chemical refinement and serendipitous discovery, tracing its lineage from the cinchona tree to its current role as a cornerstone therapy in rheumatology. The story begins with quinine, an alkaloid isolated from the bark of the South American cinchona tree, which for centuries was the only effective treatment for malaria.[1] The quest for synthetic alternatives during the 20th century, driven by the pressures of war and the need for more reliable drug sources, led German scientists at Bayer to a pivotal breakthrough. In 1934, Hans Andersag and his team synthesized chloroquine, a potent antimalarial agent.[2][3]

While effective, chloroquine was associated with significant side effects. This prompted further research to develop less toxic derivatives. This line of inquiry culminated in the synthesis of hydroxychloroquine in the mid-1940s, a hydroxylated analogue of chloroquine.[1][4][5] Approved for medical use in the United States in 1955, hydroxychloroquine offered a superior safety profile, which facilitated its exploration beyond malariology.[2][4][5] A serendipitous discovery during its widespread use in World War II revealed its efficacy in treating inflammatory arthritis and lupus, marking its transition into an essential immunomodulatory drug.[5] Today, it is a first-line treatment for systemic lupus erythematosus and is also used for rheumatoid arthritis and other autoimmune conditions.[2][6]

Chemical Synthesis of this compound: A Step-by-Step Protocol

The most established and widely practiced synthesis of hydroxychloroquine involves a nucleophilic aromatic substitution reaction. The core of this process is the condensation of 4,7-dichloroquinoline with a specific amino alcohol side chain. This approach is favored for its efficiency and scalability.

Causality in Experimental Design

The choice of reactants is dictated by the final structure of hydroxychloroquine. 4,7-dichloroquinoline provides the core quinoline ring structure, which is essential for its biological activity. The chlorine atom at the 4-position is highly activated towards nucleophilic substitution, making it the ideal reaction site. The side chain, 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol, is specifically designed to impart the desired physicochemical properties, including the terminal hydroxyl group that differentiates it from chloroquine and contributes to its reduced toxicity. The final step involves converting the free base into a sulfate salt to improve its stability and bioavailability for pharmaceutical formulation.

Experimental Protocol: Synthesis of this compound

This protocol outlines a common laboratory-scale synthesis.

Step 1: Condensation Reaction to form Hydroxychloroquine (Free Base)

-

Reactant Preparation: In a suitable reaction vessel, combine 4,7-dichloroquinoline and an excess of 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol. The use of an excess of the amine side chain can also serve as the solvent and helps to drive the reaction to completion.

-

Reaction Conditions: The mixture is heated to a temperature range of 100-130°C.[7] The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[7] Some procedures may employ high pressure (over 5 bar) to facilitate the reaction. The reaction is monitored for completion, which typically takes several hours.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled. The excess amine is removed under reduced pressure. The residue is then dissolved in a suitable solvent system, such as ethyl acetate and water.[8] The pH is adjusted to be alkaline (pH 10-11) using an aqueous sodium hydroxide solution to ensure the product is in its free base form.[7] The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., sodium sulfate). The solvent is evaporated to yield the crude hydroxychloroquine free base, often as an oily residue.[8]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as isopropanol and n-hexane, to yield a yellow solid.[8]

Step 2: Salt Formation to Yield this compound

-

Dissolution: The purified hydroxychloroquine free base is dissolved in an alcohol, such as 95% ethanol.[7]

-

Acidification: The solution is cooled to 0-10°C.[7] Sulfuric acid is then added dropwise while stirring until the pH of the solution reaches 4.5-5.5.[7] This protonates the basic nitrogen atoms on the hydroxychloroquine molecule, forming the sulfate salt.

-

Crystallization and Isolation: The this compound precipitates out of the solution as a solid. The mixture is stirred for several hours to ensure complete crystallization.[7] The solid product is then collected by filtration, washed with a cold solvent, and dried under reduced pressure to yield the final white or off-white crystalline powder.[7]

Synthesis Workflow Diagram

Caption: Workflow for the two-step synthesis of this compound.

Quantitative Data Summary

| Parameter | Reported Value | Source |

| Condensation Yield | 63-74% | [8] |

| Improved Total Yield | 74.7% (from 45.9%) | |

| Salt Formation Yield | ~95% | [7] |

| Final Product Purity (HPLC) | >99.0% | [7] |

| Melting Point (°C) | 239.4 - 240.6 | [7] |

Mechanism of Action: An Immunomodulatory Cascade

Hydroxychloroquine's therapeutic effects in autoimmune diseases stem from its ability to modulate the immune system through several interconnected pathways.[6] It does not cause general immunosuppression but rather targets specific inflammatory processes.

The primary mechanism involves its nature as a weak base. Hydroxychloroquine accumulates in acidic intracellular compartments, particularly lysosomes of antigen-presenting cells (APCs) like dendritic cells.[6][9] This accumulation raises the lysosomal pH, which has several downstream consequences:

-

Inhibition of Antigen Presentation: The increased pH impairs the function of lysosomal enzymes that are responsible for degrading proteins into smaller peptides.[9] This disrupts the processing of autoantigens and their subsequent loading onto Major Histocompatibility Complex (MHC) class II molecules, thereby reducing the activation of autoreactive T cells.[10]

-

Inhibition of Toll-Like Receptor (TLR) Signaling: Hydroxychloroquine interferes with the activation of endosomal Toll-like receptors, specifically TLR7 and TLR9.[6][9][10] These receptors normally recognize nucleic acids from pathogens or damaged host cells and trigger a pro-inflammatory cascade. By inhibiting TLR signaling, hydroxychloroquine reduces the production of inflammatory cytokines such as TNF-α, IL-1, and IL-6.[6][10]

-

Interference with Autophagy: The drug's effect on lysosomal pH also disrupts the process of autophagy, a cellular "housekeeping" mechanism that can become dysregulated in autoimmune diseases.[10]

Signaling Pathway Diagram

References

- 1. Hydroxychloroquine history and its cardiovascular safety - FPM [fpm.org.uk]

- 2. Hydroxychloroquine - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. Letter to the Editor: Acharya Prafulla Chandra Ray, Hydroxychloroquine and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ccjm.org [ccjm.org]

- 6. droracle.ai [droracle.ai]

- 7. CN104230803A - Preparation method of this compound - Google Patents [patents.google.com]

- 8. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. sdpomf.com [sdpomf.com]

The Genesis of a Keystone Therapy: An In-depth Technical Guide to the Early Clinical Studies of Hydroxychloroquine Sulfate in Rheumatoid Arthritis

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the foundational clinical studies of hydroxychloroquine sulfate (HCQ) for the treatment of rheumatoid arthritis (RA). Eschewing a conventional review format, this document is structured to deliver a narrative of scientific discovery, elucidating the causality behind experimental designs and the evolution of our understanding of HCQ's role in rheumatology. We will delve into the seminal clinical trials that established its efficacy and safety profile, the early investigations into its immunomodulatory mechanisms, and the technical methodologies that were the bedrock of this research. This guide is intended for drug development professionals, researchers, and scientists who require a deep, technical understanding of the early clinical data that positioned hydroxychloroquine as a cornerstone disease-modifying antirheumatic drug (DMARD).

Introduction: A Serendipitous Discovery in Rheumatology

The journey of hydroxychloroquine into the rheumatology armamentarium was not one of rational drug design but of serendipitous observation. Initially developed as a less toxic derivative of chloroquine for the treatment of malaria in 1955, its immunomodulatory properties were an unexpected finding.[1] Reports from the post-World War II era noted that soldiers treated with antimalarials for lupus and inflammatory arthritis experienced a beneficial effect on their joint symptoms.[1] This fortuitous discovery paved the way for more formal investigations into its use for autoimmune diseases, including rheumatoid arthritis.

Rheumatoid arthritis, a chronic, systemic autoimmune disease, is characterized by inflammation of the synovial lining of joints, leading to progressive joint destruction.[2] The rationale for exploring an antimalarial in this context was initially empirical, but it opened a new therapeutic avenue beyond the then-standard treatments of nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, which managed symptoms but did not significantly alter the disease course.

Foundational Clinical Trials: Establishing Efficacy and Safety

The early clinical evaluation of hydroxychloroquine in RA was marked by a shift towards more rigorous, controlled study designs to definitively assess its therapeutic potential. Many early studies were noted to have methodological flaws, necessitating the well-designed trials that would follow.[3]

The HERA Study: A Landmark in Early RA Research

One of the most pivotal early trials was the Hydroxychloroquine in Early Rheumatoid Arthritis (HERA) study. This 36-week, randomized, double-blind, placebo-controlled trial was instrumental in solidifying the efficacy of HCQ in patients with RA of less than two years' duration who had not previously received a second-line drug.[3]

-

Patient Population: 120 patients with RA for less than 2 years.[3]

-

Study Design: Randomized, double-blind, placebo-controlled.[3]

-

Intervention:

-

Primary Outcome Measures:

-

Joint Index: A composite score including tender joint count, swollen joint count, grip strength, and duration of morning stiffness.[3]

-

Pain Index: A composite of the pain dimension from the Arthritis Impact Measurement Scales (AIMS) and the visual analog pain scale of the Health Assessment Questionnaire (HAQ).[3]

-

Physical Function Index: A composite of the HAQ, the physical disability dimension of the AIMS, and the McMaster-Toronto Arthritis Patient Performance Disability Questionnaire.[3]

-

Psychological Function Subscale: From the AIMS.[3]

-

-

Statistical Analysis: An intent-to-treat analysis was performed, with improvement at 36 weeks assessed by Student's t-test and average improvement over the study period analyzed by ANOVA for repeated measures.[3]

The HERA study demonstrated a statistically significant benefit of hydroxychloroquine over placebo in key domains of rheumatoid arthritis.[3]

| Outcome Measure | Result (p-value) | Interpretation |

| Joint Index | p = 0.004 (at 36 weeks) | Significant improvement in synovitis.[3] |

| Pain Index | p = 0.007 (at 36 weeks) | Significant reduction in pain.[3] |

| Physical Function Index | p = 0.020 (at 36 weeks) | Significant improvement in physical disability.[3] |

| Psychological Function | p = 0.837 (at 36 weeks) | No significant benefit observed.[3] |

Notably, there were no significant differences in side effects between the hydroxychloroquine and placebo groups, highlighting its favorable safety profile.[3]

Other Corroborating Early Trials

Other early randomized controlled trials further substantiated the moderate efficacy of hydroxychloroquine in early RA. A six-month, double-blind, randomized trial in Mexico City involving 126 patients with early RA found that a daily dose of 400 mg of hydroxychloroquine resulted in clinically and statistically significant improvements in joint score, pain, and grip strength compared to placebo.[4][5]

| Outcome Measure (Mexico City Trial) | Improvement over Placebo |

| Joint Score | 20% greater mean improvement |

| Pain | 40% greater mean improvement |

| Grip Strength | 22% greater mean improvement |

Data from a 1993 randomized controlled trial.[4][5]

These early trials were crucial in establishing hydroxychloroquine as a viable and safe treatment option for early, mild RA, particularly given its lower toxicity profile compared to other DMARDs of the era.

Unraveling the Mechanism of Action: Early Immunological Insights

While the clinical efficacy of hydroxychloroquine was being established, researchers concurrently sought to understand its mechanism of action. It was clear that its effects extended beyond its antimalarial properties. The prevailing hypothesis centered on its immunomodulatory capabilities.[2]

Interference with Lysosomal Function and Antigen Presentation

Hydroxychloroquine is a weak base that accumulates in acidic intracellular compartments, most notably lysosomes.[6] This accumulation raises the lysosomal pH, which has several downstream immunological consequences.[6]

-

Inhibition of Antigen Processing: The increased pH within lysosomes interferes with the activity of acid-dependent proteases. This impairs the degradation of antigens and their subsequent loading onto Major Histocompatibility Complex (MHC) class II molecules.[6]

-

Reduced T-Cell Activation: By hindering the presentation of autoantigens by antigen-presenting cells (APCs) to T-cells, hydroxychloroquine dampens the T-cell-mediated inflammatory cascade that is central to RA pathogenesis.[6]

Modulation of Innate Immunity: The Role of Toll-Like Receptors

A significant breakthrough in understanding hydroxychloroquine's mechanism was the discovery of its inhibitory effects on Toll-like receptors (TLRs), particularly the endosomal TLRs 7 and 9.[1][7] These receptors are key components of the innate immune system and are activated by nucleic acids released from damaged cells, a common feature in autoimmune diseases.

-

Inhibition of TLR Signaling: Hydroxychloroquine is thought to inhibit TLR7 and TLR9 signaling by preventing their activation by nucleic acid ligands within the endosome.[1][6] This leads to a reduction in the production of pro-inflammatory cytokines, such as type I interferons and tumor necrosis factor-alpha (TNF-α).[1]

Caption: Hydroxychloroquine's multifaceted mechanism of action.

Early Laboratory Assessment of Immunomodulation

In the early clinical studies, the immunological effects of hydroxychloroquine were assessed using the standard laboratory techniques of the time.

-

Rheumatoid Factor (RF) Quantification:

-

Method: Rate nephelometry was a common method in the 1980s for quantifying RF.[8] This technique measures the forward light scatter caused by the formation of immune complexes when patient serum (containing RF) is mixed with aggregated human IgG. The rate of increase in light scatter is proportional to the RF concentration.[8]

-

Principle: RF, an antibody against the Fc portion of IgG, is a hallmark of RA. Measuring its levels provides an indication of disease activity and response to treatment.

-

-

Complement Component Analysis (C3 & C4):

-

Method: Immunoturbidimetry was used to measure the levels of complement proteins C3 and C4.[9][10] This method involves adding specific antibodies to patient serum, leading to the formation of immune complexes that increase the turbidity of the solution. The degree of turbidity is proportional to the concentration of the complement component.

-

Principle: In RA, the formation of immune complexes can lead to the activation and consumption of complement proteins.[11] Monitoring C3 and C4 levels can therefore provide insights into the level of inflammatory activity.

-

Pharmacokinetics and Dosing Considerations in Early Studies

Understanding the pharmacokinetic profile of hydroxychloroquine was essential for optimizing its use in RA.

| Pharmacokinetic Parameter | Value/Characteristic | Implication for RA Treatment |

| Bioavailability | Rapid gastrointestinal absorption | Oral administration is effective. |

| Volume of Distribution | Large | The drug distributes extensively into tissues.[6] |

| Metabolism | Hepatic (via Cytochrome P450 enzymes) | Potential for drug-drug interactions. |

| Elimination Half-Life | 32-50 days | Long half-life contributes to a slow onset of action but also allows for sustained effects.[6] |

| Excretion | Primarily renal | Dose adjustments may be necessary in patients with renal impairment. |

The dosing regimens used in early trials, typically 200-400 mg daily, were empirically derived but later found to be a good balance between efficacy and minimizing the risk of long-term side effects, such as retinopathy.[4][12] Some studies explored dose-loading to hasten the onset of action, with mixed results on the risk-benefit ratio.[13]

Conclusion: A Foundation for Modern Rheumatology

The early clinical studies of this compound in rheumatoid arthritis were pivotal in establishing it as a fundamental DMARD. Through rigorous, placebo-controlled trials, its efficacy in improving joint synovitis, pain, and physical function in early RA was unequivocally demonstrated.[3][14] Concurrently, investigations into its mechanism of action revealed a multifaceted immunomodulatory profile, primarily centered on the disruption of lysosomal function and the inhibition of innate immune signaling pathways.[1][6]

The favorable safety profile and oral bioavailability of hydroxychloroquine solidified its place as a first-line therapy for mild RA and a crucial component of combination therapies for more severe disease. The foundational research detailed in this guide not only validated the use of hydroxychloroquine but also contributed to a broader understanding of the immunopathogenesis of rheumatoid arthritis, paving the way for the development of more targeted therapies. The legacy of these early studies is evident in the enduring presence of hydroxychloroquine in contemporary rheumatology practice.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydroxychloroquine non-availability during COVID-19 pandemic and its relation to anxiety level and disease activity in rheumatoid arthritis and lupus patients: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hydroxychloroquine compared with placebo in rheumatoid arthritis. A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cutaneous Toll-like Receptor 9 Pre-Defines Hydroxychloroquine Dosage in Patients with Both Discoid and Subacute Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The mechanisms of hydroxychloroquine in rheumatoid arthritis treatment: Inhibition of dendritic cell functions via Toll like receptor 9 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rate nephelometric measurement of rheumatoid factor in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Complement Components C3 & C4 | Diagnostic Laboratory of Oklahoma [dlolab.com]

- 10. americantrade.com.eg [americantrade.com.eg]

- 11. Complement, Total, C3, and C4 | Davis's Lab & Diagnostic Tests [nursing.unboundmedicine.com]

- 12. A phase 2 trial of hydroxychloroquine in individuals at risk for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dose-loading with hydroxychloroquine improves the rate of response in early, active rheumatoid arthritis: a randomized, double-blind six-week trial with eighteen-week extension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A randomized trial of hydroxychloroquine in early rheumatoid arthritis: the HERA Study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Immunomodulatory Effects of Hydroxychloroquine Sulfate at the Cellular Level

This guide provides a comprehensive technical overview of the cellular and molecular mechanisms underlying the immunomodulatory effects of hydroxychloroquine (HCQ), a cornerstone therapy in the management of autoimmune and inflammatory diseases. Designed for researchers, scientists, and drug development professionals, this document delves into the core pathways affected by HCQ and offers practical insights into the experimental methodologies used to elucidate these effects.

Introduction: A Legacy Immunomodulator with Modern Relevance

Initially developed as an antimalarial agent, hydroxychloroquine has been repurposed for its profound immunomodulatory properties.[1][2] Its clinical efficacy in systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA) is well-established, stemming from its ability to temper aberrant immune responses.[3][4] This guide moves beyond the clinical observations to dissect the intricate cellular and molecular interactions of HCQ, providing a foundational understanding for future research and therapeutic development.

Core Mechanism of Action: Interference with Endosomal Acidification and Toll-Like Receptor Signaling

The primary mechanism of HCQ's immunomodulatory action lies in its ability to accumulate in acidic intracellular compartments, such as endosomes and lysosomes, thereby increasing their pH.[5][6] As a weak base, HCQ becomes protonated and trapped within these organelles, disrupting the function of pH-dependent enzymes crucial for various immune processes.[2][7]

This elevation in endosomal pH has two major downstream consequences:

-

Inhibition of Antigen Processing and Presentation: Antigen-presenting cells (APCs) like dendritic cells and macrophages require acidic lysosomes to degrade antigens and load the resulting peptides onto Major Histocompatibility Complex (MHC) class II molecules.[5][8] By neutralizing these compartments, HCQ impairs the formation of peptide-MHC class II complexes, leading to reduced activation of autoreactive CD4+ T cells.[9]

-

Disruption of Toll-Like Receptor (TLR) Signaling: Endosomal TLRs, particularly TLR7 and TLR9, are critical sensors of nucleic acids and play a significant role in the pathogenesis of autoimmune diseases like SLE by recognizing self-DNA and RNA.[10][11] The activation and signaling of these TLRs are pH-dependent. HCQ's alkalinizing effect inhibits TLR signaling, thereby reducing the production of pro-inflammatory cytokines, most notably type I interferons (IFN-α).[8][10][12]

Caption: Core mechanism of Hydroxychloroquine (HCQ) action.

Effects on Key Immune Cell Populations

HCQ exerts distinct effects on various immune cells, contributing to its overall immunomodulatory profile.

Dendritic Cells (DCs)

As potent APCs, DCs are a primary target of HCQ. By inhibiting TLR signaling, HCQ significantly reduces the production of type I interferons by plasmacytoid DCs (pDCs), a key pathogenic cell type in SLE.[8][12] Furthermore, HCQ impairs the maturation of myeloid DCs, leading to a decreased expression of co-stimulatory molecules like CD80, CD86, and MHC class II.[8][13] This, in turn, diminishes their ability to activate T cells.

| Parameter | Effect of HCQ | Reference |

| pDC IFN-α Production | Decreased | [8][12] |

| mDC Maturation Markers (CD80, CD86, MHC II) | Decreased | [8][13] |

| T Cell Priming Capacity | Reduced | [4] |

T Lymphocytes

HCQ's impact on T cells is both direct and indirect. Indirectly, the impaired antigen presentation by APCs leads to reduced T cell activation.[14] Directly, HCQ has been shown to inhibit T cell proliferation and cytokine production.[15] Studies suggest that HCQ can modulate the balance of T helper (Th) cell subsets, potentially by suppressing the differentiation of pro-inflammatory Th1 and Th17 cells and promoting the function of regulatory T cells (Tregs).[12][16][17]

| Parameter | Effect of HCQ | Reference |

| T Cell Proliferation | Decreased | [15] |

| Th1 Cytokine (IFN-γ) Production | Decreased | [16] |

| Th17 Cytokine (IL-17) Production | Decreased | [12][17] |

| Treg Function | Potentially Enhanced | [16] |

B Lymphocytes

In autoimmune diseases, B cells contribute to pathology through the production of autoantibodies and pro-inflammatory cytokines. HCQ interferes with B cell function by inhibiting TLR9, which is crucial for the activation of autoreactive B cells.[11] This leads to reduced B cell proliferation, differentiation into plasma cells, and subsequent immunoglobulin production.[9][18][19]

| Parameter | Effect of HCQ | Reference |

| B Cell Proliferation (TLR9-mediated) | Decreased | [19] |

| Plasmablast Differentiation | Inhibited | [18] |

| IgG Production | Decreased | [9][18] |

| IL-6 and TNF-α Production | Decreased | [11] |

Macrophages

Macrophages, key players in both innate and adaptive immunity, are also modulated by HCQ. By altering the lysosomal pH, HCQ can affect phagocytosis and antigen processing in these cells.[20] Furthermore, HCQ has been shown to influence macrophage polarization, favoring a shift from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype.[21][22] This is accompanied by a reduction in the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[20]

| Parameter | Effect of HCQ | Reference |

| M1 Polarization | Inhibited | [21] |

| M2 Polarization | Promoted | [21][22] |

| Pro-inflammatory Cytokine (IL-1β, IL-6, TNF-α) Production | Decreased | [20] |

| Phagocytic Activity | Modulated | [20] |

Experimental Protocols for Assessing HCQ's Immunomodulatory Effects

To ensure the scientific integrity and reproducibility of findings, standardized and well-controlled experimental protocols are paramount.

Cytokine Production Assay (ELISA)

This protocol outlines the measurement of cytokine concentrations in cell culture supernatants following HCQ treatment using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Methodology:

-

Cell Culture and Treatment:

-

Plate immune cells (e.g., PBMCs, isolated macrophages, or dendritic cells) at a predetermined density in a 96-well plate.

-

Stimulate the cells with an appropriate agonist (e.g., LPS for macrophages, CpG for B cells) in the presence of varying concentrations of HCQ or a vehicle control.

-

Incubate for a specified period (e.g., 24-48 hours) at 37°C and 5% CO2.

-

-

Sample Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant, avoiding cell debris.

-

-

ELISA Procedure:

-

Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.[23][24]

-

Wash the plate and block non-specific binding sites with a suitable blocking buffer.[23]

-

Add cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate.[24][25]

-

Wash the plate and add a biotinylated detection antibody.[23]

-

Incubate and wash, then add streptavidin-horseradish peroxidase (HRP).[26]

-

After a final wash, add a TMB substrate and stop the reaction with a stop solution.[26]

-

Read the absorbance at 450 nm using a microplate reader.[27]

-

-

Data Analysis:

-

Generate a standard curve and calculate the concentration of the cytokine in each sample.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Immunosuppression by hydroxychloroquine: mechanistic proof in in vitro experiments but limited systemic activity in a randomized placebo-controlled clinical pharmacology study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

- 5. media.tghn.org [media.tghn.org]

- 6. medrxiv.org [medrxiv.org]

- 7. Flow Cytometry-Based Protocols for the Analysis of Human Plasma Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mechanisms of hydroxychloroquine in rheumatoid arthritis treatment: Inhibition of dendritic cell functions via Toll like receptor 9 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 11. blog.tomsawyer.com [blog.tomsawyer.com]

- 12. Hydroxychloroquine decreases Th17-related cytokines in systemic lupus erythematosus and rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The mechanisms of hydroxychloroquine in rheumatoid arthritis treatment: Inhibition of dendritic cell functions via Toll like receptor 9 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mucosalimmunology.ch [mucosalimmunology.ch]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. researchgate.net [researchgate.net]

- 17. e-century.us [e-century.us]

- 18. Hydroxychloroquine efficiently suppresses inflammatory responses of human class-switched memory B cells via Toll-like receptor 9 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Chloroquine Suppresses Effector B-Cell Functions and Has Differential Impact on Regulatory B-Cell Subsets [frontiersin.org]

- 20. Hydroxychloroquine Inhibits Macrophage Activation and Attenuates Renal Fibrosis After Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Rapamycin and hydroxychloroquine combination alters macrophage polarization and sensitizes glioblastoma to immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Cytokine Elisa [bdbiosciences.com]

- 24. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scribd.com [scribd.com]

- 26. ELISA Protocols [sigmaaldrich.com]

- 27. biomatik.com [biomatik.com]

From the Battlefield to the Clinic: A Technical Guide to the Development of Hydroxychloroquine from Chloroquine

<

Abstract

The evolution of hydroxychloroquine from its parent compound, chloroquine, represents a pivotal chapter in twentieth-century pharmacology. Driven by the urgent need for effective antimalarials during World War II and the subsequent discovery of significant toxicities associated with chloroquine, a targeted chemical modification gave rise to a derivative with a markedly improved safety profile. This guide provides an in-depth technical analysis of this historical development, intended for researchers, scientists, and drug development professionals. We will explore the synthetic chemistry, the causal relationships between structural changes and altered pharmacokinetics, the comparative mechanisms of action, and the clinical implications that expanded the use of these 4-aminoquinoline compounds from infectious disease to the management of complex autoimmune disorders.

Introduction: The Genesis of the 4-Aminoquinolines

The story begins not with synthetic chemistry, but with the bark of the South American Cinchona tree. For centuries, indigenous populations in Peru used an extract from this bark to treat fevers.[1] In 1820, French chemists isolated the active alkaloid, quinine, which became the standard of care for malaria.[2][3] The strategic importance of quinine was starkly highlighted during World War I and II; the occupation of Java by the Japanese army in WWII cut off the Allies' primary source of natural quinine, creating an urgent need for synthetic alternatives.[4][5]

German scientists at Bayer, seeking a substitute for quinine, first synthesized chloroquine (originally named Resochin) in 1934.[1][3] Initially, it was deemed too toxic for human use.[4] However, under the pressures of war, American researchers re-evaluated the compound after capturing its analogue, sontochin, from German forces in Tunis.[1][3] These investigations revealed chloroquine's potent antimalarial efficacy, and it was introduced into clinical practice in 1947, becoming a cornerstone of the WHO's global malaria eradication campaign.[3][6]

The Clinical Problem: Chloroquine-Associated Toxicity

Despite its effectiveness, the widespread and long-term use of chloroquine, particularly as its application expanded to autoimmune diseases like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE) in the 1950s, revealed a significant drawback: toxicity.[2][4][5]

Common side effects included gastrointestinal distress, skin rashes, and muscle problems.[1][7] The most alarming, however, was irreversible ocular toxicity, specifically a maculopathy often termed "chloroquine retinopathy."[8][9] This condition involves the drug binding to melanin in the retinal pigment epithelium (RPE), disrupting lysosomal function and leading to the accumulation of waste products, photoreceptor loss, and potentially permanent vision impairment.[9][10] The risk was found to be correlated with the cumulative dose, creating a serious challenge for chronic disease management.[11] This pressing clinical need for a safer alternative directly motivated the development of hydroxychloroquine.

The Chemical Solution: Synthesis of Hydroxychloroquine

In 1946, scientists undertook a targeted modification of the chloroquine molecule with the explicit goal of reducing its toxicity.[2][12] The result, synthesized in 1946 and introduced clinically around 1955, was hydroxychloroquine.[4][13]

The modification was subtle yet profound: the addition of a single hydroxyl (-OH) group to one of the N-ethyl substituents on the terminal amine of chloroquine's side chain.

References

- 1. Chloroquine - Wikipedia [en.wikipedia.org]

- 2. abjournals.org [abjournals.org]

- 3. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 4. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxychloroquine history and its cardiovascular safety - FPM [fpm.org.uk]

- 6. malariatreatment.isglobal.org [malariatreatment.isglobal.org]

- 7. Chloroquine (Aralen) vs. Hydroxychloroquine (Plaquenil) for COVID-19? [medicinenet.com]

- 8. All Day Chemist [alldaychemist.com]

- 9. myeyesurgeons.com [myeyesurgeons.com]

- 10. Chloroquine and Hydroxychloroquine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Comparison of hydroxychloroquine and chloroquine use and the development of retinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. vasquezclinic.com [vasquezclinic.com]

A Technical Guide to the Anti-Inflammatory Mechanisms of Hydroxychloroquine Sulfate Beyond Malariology

Executive Summary

Hydroxychloroquine (HCQ), a 4-aminoquinoline derivative, has long transcended its origins as an antimalarial agent to become a cornerstone in the management of chronic inflammatory and autoimmune diseases, most notably Systemic Lupus Erythematosus (SLE) and Rheumatoid Arthritis (RA).[1][2][3][4] Its clinical efficacy is underpinned by a complex and pleiotropic mechanism of action that deviates significantly from classical immunosuppressants. This technical guide provides an in-depth exploration of the core molecular and cellular mechanisms driving the anti-inflammatory properties of HCQ. We dissect its function as a lysosomotropic agent, its profound impact on intracellular pH, and the downstream consequences for critical immune pathways, including Toll-like receptor (TLR) signaling, antigen presentation, cytokine production, autophagy, and inflammasome activation. This document synthesizes current mechanistic understanding with practical, field-proven experimental protocols to empower researchers in the continued investigation and development of immunomodulatory therapeutics.

The Foundational Principle: Lysosomotropic Action and pH Modulation

The majority of HCQ's immunomodulatory effects stem from its fundamental physicochemical property as a weak base.[5][6] Upon diffusing across cellular membranes into the acidic environment of intracellular vesicles like lysosomes and endosomes, HCQ becomes protonated. This "ion trapping" leads to its accumulation within these organelles, effectively raising the intra-vesicular pH from its normal acidic state of ~4.5-5.0.[7][8][9] This seemingly simple alteration of pH has profound, cascading effects on a multitude of cellular processes that are dependent on an acidic environment.

This disruption of the lysosomal/endosomal acidic milieu is the central hub from which most of HCQ's anti-inflammatory activities radiate. It directly impairs the function of acid-dependent hydrolases and proteases crucial for protein degradation, macromolecule assembly, and cellular signaling.[8][10]

Core Anti-Inflammatory Mechanisms of Action

Inhibition of Endosomal Toll-Like Receptor (TLR) Signaling

A primary mechanism by which HCQ exerts its anti-inflammatory effects is through the suppression of endosomal Toll-like receptors (TLRs), which are critical sensors of the innate immune system.[1] Specifically, HCQ targets TLR7, TLR9, and to a lesser extent, TLR3 and TLR8, which are responsible for recognizing nucleic acids (ssRNA and dsRNA for TLR7/8, unmethylated CpG DNA for TLR9).[7][11][12][13] In autoimmune diseases like SLE, these receptors are often aberrantly activated by self-derived nucleic acids, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[11]

HCQ inhibits TLR signaling through a dual mechanism:

-

Impaired TLR Processing: The activation of TLR7 and TLR9 requires proteolytic cleavage within the endosome, a process dependent on acid-sensitive proteases. By increasing the endosomal pH, HCQ prevents this necessary maturation step.[12][14]

-

Ligand Binding Interference: HCQ can directly bind to nucleic acids, sterically hindering their interaction with the TLRs within the endosome.[1][14]

This targeted suppression of endosomal TLRs, particularly the nucleic acid-sensing pathways pathologically activated in lupus, is a key rationale for its therapeutic success.[1][11]

Caption: HCQ inhibits Toll-like receptor 9 (TLR9) signaling.

Interference with Antigen Processing and Presentation

HCQ significantly dampens the adaptive immune response by interfering with the processing and presentation of antigens by antigen-presenting cells (APCs) like macrophages and dendritic cells.[8][15] The generation of antigenic peptides from foreign or self-proteins and their subsequent loading onto Major Histocompatibility Complex (MHC) class II molecules is a process that occurs within acidic endosomal/lysosomal compartments.[5][8]

By elevating the pH of these vesicles, HCQ inhibits the activity of proteases that digest antigens into the correct peptide fragments.[16] Furthermore, it impairs the proper assembly and loading of these peptides onto MHC class II molecules.[5][8] The consequence is a reduced display of peptide-MHC II complexes on the APC surface, leading to diminished activation of autoreactive CD4+ T-helper cells, which are central drivers of autoimmune pathology.[8][16]

Modulation of Cytokine Production

A direct outcome of TLR inhibition and reduced T-cell activation is a marked decrease in the production of key pro-inflammatory cytokines.[6] HCQ has been demonstrated to reduce the secretion of:

-

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1) [6][17]

-

Interleukin-6 (IL-6) , a pleiotropic cytokine involved in T-cell and B-cell responses.[18][19][20]

-

Type I Interferons (IFN-α) , which are central to the pathogenesis of SLE.[7][13]

-

Th17-related cytokines such as IL-17 and IL-22 .[18]

This broad-spectrum reduction in inflammatory mediators contributes significantly to the clinical improvement observed in patients with RA and SLE.[3][21]

Inhibition of Autophagy

Autophagy is a fundamental cellular recycling process where damaged organelles and proteins are sequestered in autophagosomes, which then fuse with lysosomes for degradation.[22] This process is crucial for cellular homeostasis but can also be co-opted by disease processes. HCQ is a well-established inhibitor of autophagy.[11][23][24] It acts at the terminal step by preventing the fusion of autophagosomes with lysosomes, likely due to the disruption of lysosomal pH and function.[10][14][24] This leads to the accumulation of non-functional autophagosomes within the cell.[24] The immunomodulatory consequences of autophagy inhibition are complex but are thought to contribute to HCQ's effects on T-cell survival and antigen presentation.[7][25]

Attenuation of Inflammasome Activation

Recent evidence indicates that HCQ can inhibit the activation of the NLRP3 inflammasome, a multi-protein complex in the cytoplasm of myeloid cells that, when activated, drives the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18.[26][27][28] The NLRP3 inflammasome is implicated in a wide range of inflammatory conditions. HCQ appears to suppress its activation by inhibiting upstream signals, such as ATP-induced potassium (K+) efflux, which is a critical trigger for NLRP3 assembly.[26] It can also reduce the expression of NF-κB, a transcription factor necessary for producing the pro-IL-1β precursor.[26][29]

Data Synthesis: Molecular Targets of Hydroxychloroquine

The following table summarizes the key molecular pathways affected by HCQ and the resulting immunological consequences.

| Molecular Target/Process | Mechanism of HCQ Action | Immunological Consequence | Supporting References |

| Lysosomal/Endosomal pH | Accumulates in acidic vesicles, acting as a proton acceptor to raise pH. | Foundational effect enabling other mechanisms. Impairs acid-dependent enzymes. | [5][7][8][9] |

| Endosomal TLRs (TLR7, TLR9) | Increases endosomal pH, inhibiting proteolytic activation; directly binds nucleic acid ligands. | Reduced production of Type I interferons and other pro-inflammatory cytokines. | [1][11][12][13][30] |

| Antigen Processing | Inhibits acid proteases required for digesting antigens into peptides. | Decreased availability of antigenic peptides for MHC class II loading. | [5][8][16] |

| MHC Class II Pathway | Impairs the loading of peptides onto MHC class II molecules. | Reduced presentation of self-antigens to CD4+ T-cells, dampening adaptive immunity. | [7][8][31] |

| Autophagy | Prevents fusion of autophagosomes with lysosomes, inhibiting autophagic flux. | Accumulation of autophagosomes; altered T-cell survival and antigen processing. | [11][14][22][24] |

| NLRP3 Inflammasome | Inhibits K+ efflux and NF-κB signaling pathways. | Decreased maturation and secretion of IL-1β and IL-18. | [26][27][28][29] |

| Cytokine Signaling | Downregulates production of TNF-α, IL-1, IL-6, IFN-α, IL-17. | Broad reduction of systemic and localized inflammation. | [17][18][19][20] |

Experimental Protocols for Mechanistic Characterization

To validate and quantify the anti-inflammatory effects of HCQ, a series of robust in vitro assays are essential. The following protocols are designed as self-validating systems with necessary controls.

Protocol: TLR7/9 Activation and Cytokine Inhibition Assay

Principle of the Assay: This protocol quantifies the ability of HCQ to inhibit the production of key cytokines (e.g., IFN-α, IL-6) from immune cells following stimulation with specific TLR agonists. Peripheral Blood Mononuclear Cells (PBMCs), containing plasmacytoid dendritic cells (the primary producers of IFN-α via TLR7/9), are the ideal primary cell model.

Caption: Experimental workflow for a Toll-like receptor (TLR) inhibition assay.

Step-by-Step Methodology:

-

Cell Isolation: Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation. Wash cells twice with sterile Phosphate Buffered Saline (PBS).

-

Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin). Seed cells in a 96-well flat-bottom plate at a density of 1 x 10^6 cells/mL (200 µL/well).

-

Pre-treatment: Prepare a dose-response curve of Hydroxychloroquine Sulfate (e.g., 0.1, 1, 5, 10 µg/mL) in complete medium. Add the HCQ solutions and a vehicle control (medium alone) to the respective wells. Incubate for 1-2 hours at 37°C, 5% CO2.

-

Causality Check: Pre-incubation allows HCQ to accumulate within the cells and endosomes prior to TLR stimulation, ensuring the inhibitory mechanism can be engaged.

-

-

Stimulation: Add specific TLR agonists to the wells.

-

TLR7 Stimulation: Imiquimod (IMQ) or R848.

-

TLR9 Stimulation: CpG-A Oligodeoxynucleotide (ODN).

-

Controls: Include an "Unstimulated" control (no agonist) and a "Stimulated + Vehicle" positive control for each agonist.

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant and store at -80°C until analysis.

-

Quantification: Measure the concentration of IFN-α, IL-6, and/or TNF-α in the supernatants using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit or a multiplex bead-based assay (e.g., Luminex).

-

Data Analysis: Normalize cytokine production in HCQ-treated wells to the "Stimulated + Vehicle" control. Calculate the IC50 value (the concentration of HCQ that causes 50% inhibition of cytokine production).

Protocol: Mixed Lymphocyte Reaction (MLR) for Antigen Presentation

Principle of the Assay: The MLR assesses the ability of HCQ to inhibit T-cell proliferation induced by allogeneic APCs.[31] This serves as a functional readout for the entire antigen presentation and T-cell activation cascade. A one-way MLR is used, where stimulator cells are irradiated to prevent their proliferation, ensuring that any measured proliferation is from the responder T-cell population.

Step-by-Step Methodology:

-

Cell Isolation: Isolate PBMCs from two different, healthy, unrelated donors (Donor A and Donor B).

-

Prepare Stimulator Cells: Resuspend PBMCs from Donor A (stimulator) at 10 x 10^6 cells/mL. Irradiate the cells (e.g., 30 Gy) to arrest proliferation. Wash the cells three times.

-

Prepare Responder Cells: Label PBMCs from Donor B (responder) with a proliferation-tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).

-

Co-culture Setup: In a 96-well U-bottom plate, mix responder cells (1 x 10^5 cells/well) and stimulator cells (1 x 10^5 cells/well).

-

Treatment: Add HCQ at various concentrations and a vehicle control to the co-cultures.

-

Self-Validating Controls:

-

Negative Control: Responder cells alone (no stimulators).

-

Positive Control: Responder + Stimulator cells with vehicle.

-

-

-

Incubation: Culture the cells for 5-7 days at 37°C, 5% CO2.

-

Analysis: Harvest the cells and analyze the proliferation of the responder T-cell population (identified by CD3 staining) by measuring the dilution of the CFSE dye via flow cytometry.

-

Data Analysis: Quantify the percentage of divided cells in each condition. Compare the proliferation in HCQ-treated wells to the positive control to determine the inhibitory effect.

Conclusion and Future Directions

This compound operates not as a targeted inhibitor but as a broad-spectrum modulator of innate and adaptive immunity. Its primary action of elevating endo-lysosomal pH initiates a cascade of anti-inflammatory effects, including the critical suppression of nucleic acid-sensing TLRs, impairment of antigen presentation, and a subsequent reduction in pathogenic cytokine production. The experimental frameworks provided herein offer robust methods for dissecting these mechanisms and evaluating novel immunomodulatory compounds.

Future research should focus on understanding the variability in patient response, potentially linked to individual differences in pharmacokinetics and cellular accumulation.[1] Furthermore, exploring the tissue-specific concentrations and effects of HCQ may unveil more nuanced aspects of its activity. The development of next-generation analogues that retain the beneficial TLR-inhibitory functions while minimizing off-target effects represents a promising frontier for drug development professionals in the field of autoimmune disease.

References

- 1. ccjm.org [ccjm.org]

- 2. Hydroxychloroquine in systemic lupus erythematosus and rheumatoid arthritis and its safety in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Hydroxychloroquine (Plaquenil): Benefits, Side Effects, and Dosing | Lupus Foundation of America [lupus.org]

- 5. Hydroxychloroquine - Wikipedia [en.wikipedia.org]

- 6. droracle.ai [droracle.ai]

- 7. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action of hydroxychloroquine as an antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Janus sword actions of chloroquine and hydroxychloroquine against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Why is hydroxychloroquine used for systemic lupus erythematosus (SLE)? – PharmaNUS [blog.nus.edu.sg]

- 12. researchgate.net [researchgate.net]

- 13. Immunosuppression by hydroxychloroquine: mechanistic proof in in vitro experiments but limited systemic activity in a randomized placebo-controlled clinical pharmacology study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Beyond Anti-viral Effects of Chloroquine/Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hydroxychloroquine decreases Th17-related cytokines in systemic lupus erythematosus and rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Elucidating the Pivotal Immunomodulatory and Anti-Inflammatory Potentials of Chloroquine and Hydroxychloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Hydroxychloroquine Mitigates Cytokine Storm and Prevents Critical Illness Neuromyopathy in a Rat Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Hydroxychloroquine in SLE: old drug, new perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Hydroxychloroquine inhibits autophagy to potentiate antiestrogen responsiveness in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ascopubs.org [ascopubs.org]

- 24. Hydroxychloroquine facilitates autophagosome formation but not degradation to suppress the proliferation of cervical cancer SiHa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Chloroquine/hydroxychloroquine: an inflammasome inhibitor in severe COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Chloroquine/hydroxychloroquine: an inflammasome inhibitor in severe COVID-19? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Clinical and biological data on the use of hydroxychloroquine against SARS‐CoV‐2 could support the role of the NLRP3 inflammasome in the pathogenesis of respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 29. The Antimalarial Chloroquine Suppresses LPS-Induced NLRP3 Inflammasome Activation and Confers Protection against Murine Endotoxic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. The mechanisms of hydroxychloroquine in rheumatoid arthritis treatment: Inhibition of dendritic cell functions via Toll like receptor 9 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. The effect of hydroxychloroquine on alloreactivity and its potential use for graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydroxychloroquine Sulfate: A Technical Guide to Exploring a Veteran Drug in Novel Therapeutic Frontiers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxychloroquine (HCQ), a 4-aminoquinoline derivative, has been a cornerstone in the treatment of malaria and autoimmune diseases for decades.[1] Its well-established immunomodulatory and anti-inflammatory properties, coupled with a known safety profile, make it a compelling candidate for drug repurposing in a variety of novel and emerging diseases. This technical guide provides an in-depth exploration of the core mechanisms of HCQ and its potential therapeutic applications beyond its traditional indications, with a focus on oncology, virology, and rare metabolic and neurological disorders. We will delve into the molecular pathways targeted by HCQ, present detailed experimental protocols for its preclinical evaluation, and summarize key quantitative data to inform future research and development.

Foundational Pharmacology: Mechanisms of Action

Hydroxychloroquine's therapeutic effects are underpinned by its ability to accumulate in acidic intracellular compartments, most notably lysosomes, leading to a cascade of downstream cellular consequences.[2] This lysosomotropic property is central to its multifaceted mechanisms of action.

Immunomodulation via Lysosomal pH Alteration and TLR Signaling Interference

HCQ, as a weak base, traverses cellular membranes and becomes protonated and trapped within the acidic environment of lysosomes.[2] This accumulation raises the lysosomal pH, which has profound implications for immune cell function:

-

Inhibition of Antigen Presentation: The elevated pH impairs the function of lysosomal enzymes responsible for degrading proteins into antigenic peptides. This disrupts the processing and loading of antigens onto Major Histocompatibility Complex (MHC) class II molecules, thereby attenuating the activation of CD4+ T cells.[3]

-

Interference with Toll-Like Receptor (TLR) Signaling: Endosomal TLRs, particularly TLR7 and TLR9, are crucial sensors of nucleic acids from pathogens and damaged host cells. Their activation is pH-dependent and requires proteolytic cleavage. By increasing endosomal pH, HCQ inhibits the maturation and signaling of these receptors.[4][5] This leads to a reduction in the production of pro-inflammatory cytokines, including type I interferons (IFN-α/β), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1, IL-6).[2][6]

Below is a diagram illustrating the inhibition of the TLR9 signaling pathway by hydroxychloroquine.

Caption: HCQ inhibits TLR9 signaling by increasing endosomal pH, which prevents the necessary proteolytic cleavage for TLR9 activation, and by directly binding to CpG DNA, blocking its interaction with the receptor.

Inhibition of Autophagy

Autophagy is a cellular recycling process where damaged organelles and misfolded proteins are engulfed in autophagosomes, which then fuse with lysosomes for degradation. This process is critical for cellular homeostasis but can also be co-opted by cancer cells to survive stress and by viruses for replication. HCQ disrupts this pathway by inhibiting the fusion of autophagosomes with lysosomes and by impairing the degradative capacity of the lysosome itself.[7] This leads to an accumulation of autophagosomes and cellular waste products, which can trigger apoptosis.

The following diagram outlines the mechanism of autophagy inhibition by HCQ.

Caption: HCQ blocks autophagy by preventing the fusion of autophagosomes with lysosomes and by neutralizing lysosomal acidity, thereby inhibiting the degradation of cellular cargo.

Potential Therapeutic Applications in Novel Diseases

The unique mechanisms of HCQ provide a strong rationale for its investigation in diseases beyond autoimmunity.

Oncology

In cancer, autophagy often acts as a pro-survival mechanism, helping tumor cells withstand the stress induced by chemotherapy or radiation.[8] By inhibiting autophagy, HCQ can sensitize cancer cells to conventional treatments.

-

Preclinical Rationale: Preclinical studies have shown that HCQ can enhance the efficacy of various anti-cancer agents in models of breast cancer, glioblastoma, and pancreatic cancer.[9][10][11] For instance, in colon cancer-bearing mice, chloroquine administration reduced tumor progression.[12] Another proposed anticancer mechanism is the induction of the tumor suppressor protein Prostate apoptosis response-4 (PAR-4), which facilitates apoptosis in cancer cells.[5]

-

Clinical Investigations: Over 40 clinical trials have investigated HCQ or chloroquine in cancer therapy, often in combination with standard treatments.[13] While monotherapy shows negligible efficacy, its use as an adjuvant has been associated with favorable outcomes in some settings.[14] For example, a phase II trial is evaluating HCQ's ability to increase PAR-4 levels in patients with oligometastatic prostate cancer.[5]

Table 1: Summary of Selected Clinical Trials of Hydroxychloroquine in Oncology

| Cancer Type | Intervention | Phase | Primary Outcome | Status (as of early 2026) | ClinicalTrials.gov ID |

| Oligometastatic Prostate Cancer | Hydroxychloroquine + Standard of Care (Surgery/Radiation) | II | 50% increase in PAR-4 levels | Recruiting | NCT04011410[5] |

| Glioblastoma | Chloroquine + Temozolomide + Radiation | I/II | Overall Survival | Completed | NCT02490349 |

| Metastatic Pancreatic Cancer | Hydroxychloroquine + Gemcitabine + Nab-paclitaxel | I/II | Safety, Overall Response Rate | Completed | NCT01978184 |

Novel Viral Diseases

HCQ's ability to increase the pH of endosomes can interfere with the entry and replication of pH-dependent viruses.

-

Mechanism of Antiviral Action: For many viruses, entry into the host cell occurs via endocytosis, followed by fusion of the viral and endosomal membranes. This fusion is often triggered by the low pH of the endosome. By raising the endosomal pH, HCQ can prevent this crucial step. Additionally, it may interfere with the glycosylation of viral proteins and receptors, further hindering viral entry and infectivity.[1]

-

In Vitro Efficacy: HCQ has demonstrated in vitro activity against a range of viruses, including SARS-CoV-1, MERS-CoV, and SARS-CoV-2.[1][15] However, the translation of these in vitro findings to clinical efficacy has been challenging and often disappointing, as famously seen during the COVID-19 pandemic.[1] It is crucial to note that the effective concentrations in vitro are often difficult to achieve safely in vivo.[1][15]

Table 2: In Vitro Efficacy of Hydroxychloroquine Against Coronaviruses

| Virus | Cell Line | IC50 / EC50 (µM) | Multiplicity of Infection (MOI) | Time Point | Reference |

| SARS-CoV-2 | Vero E6 | EC50: 0.72 | 0.01 | 48 hours | Yao X, et al. (2020)[16] |

| SARS-CoV-2 | Vero E6 | IC50: 1.752 (racemic) | Not specified | Not specified | Li C, et al. (2020)[17] |

| SARS-CoV-2 | Vero E6 | IC50: 1.444 (S-enantiomer) | Not specified | Not specified | Li C, et al. (2020)[17] |

| SARS-CoV-2 | Vero E6 | IC50: 4.51 | 0.01 | 48 hours | Liu J, et al. (2020)[15] |

| SARS-CoV-2 | Vero E6 | EC50: 5.47 (Chloroquine) | 0.01 | 48 hours | Yao X, et al. (2020)[16] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

Rare Metabolic and Neurological Disorders

-

Porphyria Cutanea Tarda (PCT): PCT is a metabolic disorder caused by deficient activity of the uroporphyrinogen decarboxylase enzyme, leading to the accumulation of porphyrins.[10] Low-dose HCQ (100-200 mg twice weekly) is an effective treatment, thought to work by forming a soluble complex with excess porphyrins in the liver, which is then excreted in the urine.[10][11][18]

-

Lysosomal Storage Disorders: Given HCQ's primary site of action, it has been hypothesized to have effects in lysosomal storage diseases. For example, drug-induced phospholipidosis caused by HCQ can mimic the microscopic features of Fabry disease by inhibiting lysosomal enzymes and causing the accumulation of lamellar bodies.[19] This suggests a potential for both therapeutic intervention and iatrogenic complications in these disorders.

-

Neurodegenerative and Neurological Disorders: Emerging preclinical evidence suggests HCQ may have neuroprotective effects. In mouse models of traumatic brain injury, HCQ was found to attenuate neuroinflammation by regulating the TLR4/NF-κB signaling pathway.[20] Furthermore, a study combining epidemiological data with mouse and cell models suggested that HCQ use in rheumatoid arthritis patients is associated with a lower risk of Alzheimer's disease.[21][22] The proposed mechanism involves reducing inflammation and enhancing the clearance of amyloid-beta and phosphorylated tau by inactivating the STAT3 protein.[21][22][23]

Key Experimental Protocols for Preclinical Evaluation

This section provides detailed, step-by-step methodologies for core experiments to evaluate the efficacy and mechanism of HCQ in a research setting.

Protocol: In Vitro Antiviral Plaque Reduction Assay

This assay quantifies the concentration of an antiviral drug required to inhibit the formation of viral plaques in a cell monolayer.

Objective: To determine the EC50 of hydroxychloroquine against a lytic virus.

Materials: